7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
CAS No.: 1639838-84-8
Cat. No.: VC2893427
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1639838-84-8 |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
| Standard InChI Key | YYUYVNUTKKAXIE-UHFFFAOYSA-N |
| SMILES | C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structure
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is identified by CAS number 1639838-84-8 and has the molecular formula C14H16O4 . This compound features a complex spirocyclic structure with the following key structural elements:
-
A spirocyclic core with a spiro carbon connecting two ring systems
-
Two oxygen atoms at positions 6 and 8, forming a dioxaspiro system
-
A phenyl group at position 7
-
A carboxylic acid functional group at position 2
The compound can be represented through various chemical notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid |
| Molecular Formula | C14H16O4 |
| Standard InChI | InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
| Standard InChIKey | YYUYVNUTKKAXIE-UHFFFAOYSA-N |
| SMILES | C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O |
Related Compounds and Structural Analogues
Understanding the relationship between 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid and similar compounds can provide insights into its chemistry and potential applications:
| Related Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 7-phenyl-6,8-dioxa-2-thiaspiro[3.5]nonane | Contains sulfur instead of carboxylic acid group | 2552-28-5 |
| 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid | Contains an additional carboxylic acid group | Not specified |
| 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | Different ring system | 207850-04-2 |
| 2-Oxaspiro[3.5]nonane | Lacks the phenyl and carboxylic acid groups | 185-06-8 |
These related structures suggest potential synthetic pathways and structure-activity relationships that could inform further research and development involving this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume